(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate
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Overview
Description
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate is a synthetic compound that features a dinitroimidazole moiety. Imidazoles are a class of heterocyclic compounds that have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where the imidazole ring reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, especially at the hydroxypropyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxypropyl group.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate involves its interaction with biological molecules. The dinitroimidazole moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used to treat protozoal infections.
Omeprazole: A substituted imidazole used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
(S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dinitroimidazole moiety and the hydroxypropyl butyrate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N4O7 |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-hydroxypropyl] butanoate |
InChI |
InChI=1S/C10H14N4O7/c1-2-3-9(16)21-6-7(15)4-12-5-8(13(17)18)11-10(12)14(19)20/h5,7,15H,2-4,6H2,1H3/t7-/m0/s1 |
InChI Key |
RGKPVHWMADMGOJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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